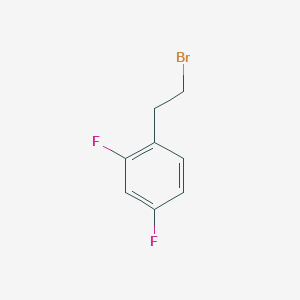

2,4-Difluorophenethyl bromide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromoethyl)-2,4-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2/c9-4-3-6-1-2-7(10)5-8(6)11/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSBJMWJOKSSURV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30461625 | |

| Record name | 2,4-difluorophenethyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30461625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214618-54-9 | |

| Record name | 2,4-difluorophenethyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30461625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,4-Difluorophenethyl bromide CAS number and physical properties

An In-Depth Technical Guide to 2,4-Difluorophenethyl Bromide

This document provides a comprehensive technical overview of this compound, a key organofluorine intermediate. Tailored for researchers, chemists, and professionals in drug development, this guide elucidates the compound's core properties, outlines a robust synthetic protocol with mechanistic insights, and details critical safety and handling procedures. Our objective is to furnish the scientific community with the expertise required to effectively and safely leverage this versatile reagent in advanced chemical synthesis.

Introduction: The Significance of Fluorinated Building Blocks

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity. This compound (CAS Number: 214618-54-9) is a valuable building block that provides a difluorinated phenyl motif, making it a sought-after intermediate in the synthesis of novel pharmaceuticals and agrochemicals.[1] This guide offers an in-depth exploration of its characteristics and application.

Part 1: Core Physical and Chemical Properties

A precise understanding of a reagent's physical properties is fundamental to its effective use in experimental design, from reaction setup to purification. The essential data for this compound are summarized below.

| Property | Value |

| CAS Number | 214618-54-9[2][3][4] |

| Molecular Formula | C₈H₇BrF₂ |

| Molecular Weight | 221.04 g/mol |

| Appearance | Liquid |

| Boiling Point | Not explicitly available; related compounds suggest vacuum distillation is appropriate. |

| Density | Not explicitly available; expected to be >1.0 g/mL. |

| Purity | Typically ≥97% |

Note: Specific physical properties like boiling point and density are not consistently reported in public literature. Experimental determination is recommended for precise process control.

Part 2: Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound can be reliably achieved via a two-step sequence starting from the commercially available 2,4-Difluorophenylacetic acid. This pathway involves the reduction of a carboxylic acid to a primary alcohol, followed by a nucleophilic substitution to install the bromide.

Experimental Protocol

Step 1: Reduction of 2,4-Difluorophenylacetic Acid to 2-(2,4-Difluorophenyl)ethanol

-

Inert Atmosphere: Equip a flame-dried, three-neck round-bottom flask with a dropping funnel, a condenser, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

-

Reagent Preparation: Suspend Lithium Aluminum Hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) and cool the slurry to 0 °C in an ice-water bath.

-

Substrate Addition: Dissolve 2,4-Difluorophenylacetic acid in anhydrous THF and add it dropwise to the LiAlH₄ slurry via the dropping funnel. Control the addition rate to maintain the internal temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quenching: Cautiously cool the reaction back to 0 °C and quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and finally more water.

-

Workup & Isolation: Filter the resulting white precipitate (aluminum salts) through a pad of Celite®, washing the filter cake with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude 2-(2,4-Difluorophenyl)ethanol, which can be used in the next step without further purification if of sufficient purity.

Step 2: Bromination of 2-(2,4-Difluorophenyl)ethanol

-

Reaction Setup: In a clean, dry flask under a nitrogen atmosphere, dissolve the crude 2-(2,4-Difluorophenyl)ethanol from Step 1 in anhydrous dichloromethane (DCM). Cool the solution to 0 °C.

-

Reagent Addition: Add phosphorus tribromide (PBr₃) dropwise to the cooled solution. A mild exotherm is typically observed.

-

Reaction: After the addition, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

-

Workup: Carefully pour the reaction mixture over ice water. Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude this compound can be purified by vacuum distillation to yield the final product as a clear liquid.

Expertise & Causality: Justification of Protocol Choices

-

Reagent Selection: LiAlH₄ is a potent, unhindered reducing agent ideal for the complete reduction of carboxylic acids to primary alcohols. PBr₃ is a classic and highly effective reagent for converting primary alcohols to the corresponding alkyl bromides via an Sₙ2 mechanism, which typically proceeds with minimal rearrangement.

-

Inert Atmosphere: Both LiAlH₄ and PBr₃ are highly reactive with atmospheric moisture. An inert nitrogen or argon atmosphere is not merely a suggestion but a critical requirement to prevent reagent quenching, ensure high yield, and maintain a safe reaction environment.

-

Controlled Addition at 0 °C: The reactions in both steps are exothermic. Slow, dropwise addition of the reagent at reduced temperature is a crucial control measure to dissipate heat, prevent dangerous temperature spikes, and minimize the formation of side products.

-

Aqueous Workup: The quenching and washing steps are essential to neutralize acidic byproducts and remove water-soluble impurities, simplifying the final purification.

Part 3: Visualization of Synthetic Workflow

To provide a clear visual representation of the synthetic logic, the following workflow diagram has been generated.

Caption: Synthetic pathway for this compound.

Part 4: Safety, Handling, and Storage

Chemical safety is a non-negotiable component of laboratory practice. Based on data from structurally related compounds, this compound should be handled as a hazardous substance.

-

Hazard Identification: Assumed to be a lachrymator (causes tearing) and an irritant. Causes skin irritation and serious eye damage.[5][6] May cause respiratory irritation.[7][8] Harmful if swallowed or in contact with skin.[7][8][9]

-

Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat are mandatory. All handling of the liquid should be performed in a certified chemical fume hood to prevent inhalation of vapors.

-

Handling: Use spark-proof tools and operate in a well-ventilated area away from sources of ignition.[5] Avoid contact with skin, eyes, and clothing.[10] Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated location. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8]

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and drink 2-4 cupfuls of milk or water if conscious and alert.[7]

-

In all cases of exposure, seek immediate medical attention.

-

Conclusion

This compound is a valuable synthetic intermediate whose utility is rooted in the advantageous properties imparted by its fluorine substituents. The synthetic protocol detailed herein is robust and based on well-established, reliable organic transformations. By adhering to the procedural and safety guidelines outlined in this document, researchers can confidently and responsibly incorporate this compound into their synthetic programs, paving the way for new discoveries in drug development and materials science.

References

-

West Liberty University. (n.d.). Material Safety Data Sheet 2,4-Difluoronitrobenzene, 99%. Retrieved from [Link]

-

MATERIAL SAFETY DATA SHEET. (2016, October 19). OXYFEN 24 EC. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,4-Difluorophenol. PubChem Compound Database. Retrieved from [Link]

- Google Patents. (n.d.). CN106588600A - Method for preparing 2,4-difluorobenzaldehyde through continuous oxidation of 2,4-difluorotoluene.

-

INDOFINE Chemical Company. (n.d.). 2,4-DIFLUOROPHENACYL BROMIDE | 102429-07-2. Retrieved from [Link]

- Google Patents. (n.d.). CN100457721C - Process for preparing 2,4-difluorocyanobenzene.

-

Organic Syntheses. (n.d.). p-BROMOPHENACYL BROMIDE. Retrieved from [Link]

- Google Patents. (n.d.). CN105801390A - Method for synthesizing 2,4-dibromo-3-difluoromethoxy acetophenone.

-

National Center for Biotechnology Information. (n.d.). 2,4-Difluorophenylmagnesium bromide. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. This compound | 214618-54-9 [amp.chemicalbook.com]

- 4. This compound CAS#: 214618-54-9 [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. westliberty.edu [westliberty.edu]

- 8. afrasa.es [afrasa.es]

- 9. 2,4-Difluorophenol | C6H4F2O | CID 123051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. assets.thermofisher.com [assets.thermofisher.com]

A Technical Guide to the FT-IR Spectrum of 2,4-Difluorophenethyl Bromide: Structure, Protocol, and Interpretation

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2,4-Difluorophenethyl bromide, a key intermediate in pharmaceutical synthesis. The strategic incorporation of fluorine atoms into drug candidates can significantly enhance metabolic stability and bioavailability.[1][2][3][4] Consequently, robust analytical methods for verifying the structure and purity of fluorinated intermediates are paramount in drug development.[2][5] This document details the theoretical principles underlying the vibrational spectroscopy of this molecule, presents a field-proven experimental protocol for acquiring a high-fidelity FT-IR spectrum using Attenuated Total Reflectance (ATR), and offers an in-depth interpretation of the characteristic spectral features. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.

Introduction: The Significance of Fluorinated Compounds and FT-IR Analysis

This compound belongs to a class of organofluorine compounds that are of immense interest in medicinal chemistry. The substitution of hydrogen with fluorine, the most electronegative element, can profoundly alter a molecule's physicochemical properties, including lipophilicity and metabolic stability, without drastically changing its size.[1][4] These advantageous modifications have led to approximately 20% of all commercial pharmaceuticals containing fluorine.[1][3][4]

Given its role as a synthetic building block, confirming the molecular identity of this compound is a critical checkpoint in the synthesis workflow. FT-IR spectroscopy serves as a rapid, non-destructive, and highly specific technique for this purpose.[6][7][8] By measuring the absorption of infrared radiation, which excites molecular vibrations, FT-IR provides a unique "fingerprint" of a compound's functional groups and overall structure.[9] This guide will elucidate the specific spectral signatures that validate the structure of this compound.

Molecular Structure and Predicted Vibrational Modes

To interpret the FT-IR spectrum, one must first understand the molecular structure and the types of vibrations its constituent bonds can undergo.

Diagram: Molecular Structure of this compound

Caption: Structure of this compound.

The key vibrational modes expected are:

-

Aromatic C-H Stretching: Vibrations of the C-H bonds on the benzene ring.

-

Aliphatic C-H Stretching: Asymmetric and symmetric stretching of the C-H bonds in the two methylene (-CH₂) groups.

-

Aromatic C=C Stretching: In-plane stretching vibrations of the carbon-carbon double bonds within the benzene ring.

-

C-F Stretching: Strong, characteristic vibrations of the carbon-fluorine bonds on the aromatic ring.

-

C-Br Stretching: Vibration of the carbon-bromine bond in the ethyl side chain.

-

Aromatic C-H Bending (Out-of-Plane): Bending vibrations that are highly diagnostic of the substitution pattern on the benzene ring (in this case, 1,2,4-trisubstituted).

Experimental Protocol: Acquiring a High-Fidelity ATR-FT-IR Spectrum

Attenuated Total Reflectance (ATR) is the preferred sampling technique for a liquid sample like this compound due to its minimal sample preparation and ease of use.[10][11][12][13][14] The following protocol ensures reproducible, high-quality data.

Instrumentation:

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Single-Bounce Diamond ATR Accessory

Protocol Steps:

-

System Preparation and Verification:

-

Power on the FT-IR spectrometer and allow the source and laser to stabilize for at least 30 minutes. This ensures thermal equilibrium and minimizes spectral drift.

-

Ensure the sample compartment is purged with dry air or nitrogen to reduce atmospheric water and CO₂ interference.

-

-

ATR Crystal Cleaning and Integrity Check:

-

Clean the diamond ATR crystal surface thoroughly with a suitable solvent (e.g., isopropanol or acetone) using a non-abrasive wipe.

-

Rationale: Any residue from previous samples will contaminate the spectrum. Isopropanol is effective for a wide range of organic contaminants and evaporates quickly.

-

-

Background Spectrum Acquisition:

-

With the clean, empty ATR accessory in place, collect a background spectrum (typically 32-64 scans at a resolution of 4 cm⁻¹).

-

Causality: The background scan measures the instrument's response and the ambient environment (H₂O, CO₂).[9] This spectrum is mathematically subtracted from the sample spectrum to isolate the analyte's absorptions.

-

-

Sample Application:

-

Sample Spectrum Acquisition:

-

Collect the sample spectrum using the same acquisition parameters (scans, resolution) as the background.

-

Trustworthiness: Using identical parameters ensures that any spectral artifacts are not due to changes in measurement conditions and that the background subtraction is valid.

-

-

Data Processing and Cleaning:

-

After acquisition, clean the sample from the ATR crystal using the same procedure as in Step 2.

-

Perform an ATR correction on the spectrum if comparing to a library transmission spectrum. This software function corrects for the wavelength-dependent depth of penetration of the evanescent wave.[11]

-

Diagram: ATR-FT-IR Experimental Workflow

Sources

- 1. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 6. airhygiene.com [airhygiene.com]

- 7. agilent.com [agilent.com]

- 8. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 9. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 10. jascoinc.com [jascoinc.com]

- 11. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 12. Attenuated Total Reflectance (ATR) | Bruker [bruker.com]

- 13. mt.com [mt.com]

- 14. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]

- 15. drawellanalytical.com [drawellanalytical.com]

- 16. researchgate.net [researchgate.net]

Navigating the Solution Landscape: A Technical Guide to the Solubility of 2,4-Difluorophenethyl Bromide

This guide provides an in-depth exploration of the solubility characteristics of 2,4-Difluorophenethyl bromide, a crucial intermediate in the synthesis of various pharmaceutical and agrochemical compounds. For researchers, scientists, and professionals in drug development, understanding the solubility of this compound is paramount for optimizing reaction conditions, purification processes, and formulation strategies. This document moves beyond a simple data sheet to offer a practical framework for predicting and experimentally verifying the solubility of this compound in a range of common organic solvents.

The Critical Role of Solubility in Synthesis and Development

The solubility of a starting material or intermediate, such as this compound, dictates its utility in a synthetic workflow.[1][2][3][4] Proper solvent selection, guided by solubility, ensures homogeneous reaction mixtures, which can lead to improved reaction rates, higher yields, and easier purification. In the context of drug development, the solubility of an active pharmaceutical ingredient (API) or its precursors is a critical determinant of its bioavailability and ultimate therapeutic efficacy.[1][2][5] Poor solubility can present significant challenges during formulation and may necessitate advanced solubilization techniques.[2][5] Therefore, a thorough understanding of the solubility profile of this compound is not merely an academic exercise but a fundamental aspect of efficient and successful chemical development.

Physicochemical Profile of this compound

To understand the solubility of this compound, we must first examine its key physicochemical properties. These parameters provide the basis for predicting its behavior in various solvent environments.

| Property | Value | Source |

| CAS Number | 214618-54-9 | Internal Data |

| Molecular Formula | C₈H₇BrF₂ | Calculated |

| Molecular Weight | 221.04 g/mol | Calculated |

| Boiling Point | 204.3 ± 25.0 °C | Predicted[6] |

| Density | 1.536 ± 0.06 g/cm³ | Predicted[6] |

Note: Some of the physicochemical data presented are predicted values and should be used as a guide. Experimental verification is recommended.

The structure of this compound, featuring a difluorinated benzene ring attached to a bromoethyl group, suggests a molecule with moderate polarity. The aromatic ring and the ethyl bromide moiety contribute to its nonpolar character, while the highly electronegative fluorine atoms introduce polar regions. This duality is key to understanding its solubility.

Qualitative Solubility Assessment: A "Like Dissolves Like" Approach

In the absence of extensive empirical solubility data, the principle of "like dissolves like" provides a robust framework for predicting the solubility of this compound. This principle states that a solute will dissolve best in a solvent that has a similar polarity.

Expected Solubility Profile:

-

High Solubility in Non-Polar and Moderately Polar Aprotic Solvents: Due to the presence of the aromatic ring and the alkyl halide chain, this compound is expected to be highly soluble in non-polar solvents such as hexane and toluene . It should also exhibit good solubility in moderately polar aprotic solvents like diethyl ether , tetrahydrofuran (THF) , dichloromethane (DCM) , and ethyl acetate . These solvents can effectively solvate the nonpolar portions of the molecule.

-

Moderate to Good Solubility in Polar Aprotic Solvents: In polar aprotic solvents such as acetone , acetonitrile , and dimethylformamide (DMF) , the compound is expected to have moderate to good solubility. The polar nature of these solvents will interact favorably with the polar C-F bonds of the difluorinated ring.

-

Low Solubility in Polar Protic Solvents: The solubility in highly polar protic solvents like water , methanol , and ethanol is anticipated to be low. The nonpolar character of the bulk of the molecule will limit its ability to form strong hydrogen bonds with these solvents, which is the primary mode of interaction for highly soluble compounds in protic media.

Experimental Protocol for Determining Solubility

The following is a standardized, step-by-step protocol for the qualitative and semi-quantitative determination of the solubility of this compound. This self-validating system ensures reproducible results.

4.1. Materials and Equipment

-

This compound

-

A selection of organic solvents (e.g., hexane, toluene, diethyl ether, THF, DCM, ethyl acetate, acetone, acetonitrile, methanol, ethanol, water)

-

Small test tubes or vials (e.g., 1 dram vials)

-

Vortex mixer

-

Analytical balance

-

Pipettes or graduated cylinders

-

Personal Protective Equipment (PPE): safety goggles, lab coat, and appropriate chemical-resistant gloves

4.2. Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents before use.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Dispose of all chemical waste according to institutional guidelines.

4.3. Experimental Workflow

4.4. Detailed Procedure

-

Preparation: Label a series of clean, dry test tubes or vials, one for each solvent to be tested.

-

Weighing the Solute: Accurately weigh approximately 10 mg of this compound directly into each labeled test tube. Record the exact mass.

-

Solvent Addition: Add 0.5 mL of the first solvent to the corresponding test tube.

-

Mixing: Cap the test tube securely and vortex the mixture vigorously for 1-2 minutes.

-

Observation: Visually inspect the solution against a well-lit background.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Sparingly Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Repeat: Repeat steps 3-5 for each of the selected solvents.

-

Semi-Quantitative Analysis (Optional): For solvents in which the compound is soluble, you can determine an approximate solubility limit by incrementally adding more solute until saturation is reached (i.e., solid no longer dissolves). Conversely, for sparingly soluble or insoluble results, you can incrementally add more solvent until the solid dissolves completely. Record the total amount of solute and solvent used to calculate an approximate solubility (e.g., in mg/mL).

Applications in Synthesis

The utility of this compound as a synthetic intermediate is underscored by the broader applications of fluorinated aromatic compounds in medicinal chemistry and agrochemical development.[7][8][9] The presence of fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of a molecule. While specific synthetic routes employing this compound are proprietary or less documented in public literature, its structure suggests its use in nucleophilic substitution reactions where the bromoethyl group can be displaced by various nucleophiles to introduce the 2,4-difluorophenethyl moiety into a target molecule.

Conclusion

This technical guide provides a comprehensive overview of the solubility of this compound for researchers and developers. While quantitative data is limited, a qualitative assessment based on its physicochemical properties and the principle of "like dissolves like" offers a strong predictive tool. The detailed experimental protocol empowers users to determine solubility in their specific solvent systems, thereby facilitating more efficient and informed process development. As a valuable building block in the synthesis of complex molecules, a thorough understanding of the solubility of this compound is a critical first step towards innovation in the pharmaceutical and agrochemical industries.

References

-

Qualitative Analysis of Organic Compounds. (n.d.). Retrieved from [Link]

- Coltescu, A.-R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal, 13(2).

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.

-

Qualitative Analysis of Organic Compounds. (n.d.). Retrieved from [Link]

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.

-

Importance of Solubility and Solubility Enhancement Techniques. (n.d.). Retrieved from [Link]

- Li, D. (2015). Role of Solubility, Permeability and Absorption in Drug Discovery and Development.

-

Lab 14: Qualitative Organic Analysis. (n.d.). Retrieved from [Link]

-

Solubility test for Organic Compounds. (2024, September 24). Retrieved from [Link]

-

Solubility Testing of Organic Compounds. (n.d.). Retrieved from [Link]

-

2,4-Difluorophenylmagnesium bromide | C6H3BrF2Mg | CID 11138551. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jmpas.com [jmpas.com]

- 4. books.rsc.org [books.rsc.org]

- 5. ucd.ie [ucd.ie]

- 6. This compound CAS#: 214618-54-9 [chemicalbook.com]

- 7. 2,4-Difluorobenzyl bromide 98 23915-07-3 [sigmaaldrich.com]

- 8. chemimpex.com [chemimpex.com]

- 9. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Chemical Stability and Storage of 2,4-Difluorophenethyl Bromide

For researchers, scientists, and professionals in drug development, understanding the chemical stability and appropriate storage conditions of key intermediates is paramount to ensuring the integrity of synthetic pathways and the quality of final active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of the chemical stability and optimal storage conditions for 2,4-Difluorophenethyl bromide, a crucial building block in the synthesis of various pharmaceutical compounds.

Introduction to this compound: A Profile

This compound (CAS No. 214618-54-9) is a halogenated organic compound featuring a difluorinated phenyl ring attached to a bromoethyl moiety. Its chemical structure, C₈H₇BrF₂, confers specific reactivity that is both advantageous for chemical synthesis and a critical consideration for its stable storage. The presence of the fluorine atoms on the aromatic ring can influence the reactivity of the benzylic system, affecting the rates of nucleophilic substitution and elimination reactions.

This guide will delve into the intrinsic chemical stability of this compound, outlining its susceptibility to various degradation pathways, and provide evidence-based recommendations for its long-term storage to maintain purity and prevent the formation of undesirable byproducts.

Core Principles of Chemical Stability for this compound

The stability of this compound is primarily influenced by its susceptibility to nucleophilic attack at the carbon atom bearing the bromine, as well as the potential for elimination reactions. The key degradation pathways to consider are hydrolysis, photodegradation, and thermal decomposition.

Hydrolytic Stability

Alkyl bromides as a class are susceptible to hydrolysis, a reaction in which the C-Br bond is cleaved by water.[1] This can occur via two primary mechanisms:

-

SN2 (Bimolecular Nucleophilic Substitution): This pathway is more likely with primary alkyl halides like this compound and is favored by neutral to alkaline pH. The hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbon and displacing the bromide ion to form 2,4-Difluorophenylethanol.

-

SN1 (Unimolecular Nucleophilic Substitution): While less common for primary bromides, this mechanism can be facilitated by polar protic solvents that stabilize the formation of a carbocation intermediate.[2] Acidic conditions can promote this pathway.

The presence of fluorine atoms on the phenyl ring can modulate the rate of these reactions through inductive and resonance effects.

Protocol for Assessing Hydrolytic Stability

A forced degradation study is essential to determine the hydrolytic stability profile.

-

Sample Preparation: Prepare solutions of this compound in acidic (e.g., 0.1 M HCl), neutral (e.g., purified water), and basic (e.g., 0.1 M NaOH) media.

-

Incubation: Store the solutions at a controlled, elevated temperature (e.g., 60°C) for a defined period.

-

Analysis: At specified time points, withdraw aliquots and analyze them using a stability-indicating HPLC method (see Section 5) to quantify the remaining parent compound and detect the formation of degradation products.

-

Data Interpretation: The rate of degradation in each condition will reveal the compound's susceptibility to acid- and base-catalyzed hydrolysis.

Photostability

Fluorinated aromatic compounds can be susceptible to photodegradation. Ultraviolet (UV) radiation, particularly from direct sunlight, can provide the energy to induce cleavage of chemical bonds. For this compound, the primary concerns are:

-

Homolytic Cleavage of the C-Br Bond: This can generate a phenethyl radical and a bromine radical, which can then initiate a cascade of further reactions.

-

Cleavage of the C-F Bond: While generally strong, the C-F bond in aromatic systems can be cleaved under photolytic conditions, leading to defluorination and the formation of various photoproducts.

Workflow for Photostability Testing

Thermal Stability

Elevated temperatures can provide sufficient energy to overcome the activation energy for decomposition reactions. For organobromine compounds, thermal stress can lead to:

-

Elimination Reaction (E2): Formation of 2,4-difluorostyrene and hydrogen bromide (HBr).

-

Radical Decomposition: At higher temperatures, homolytic cleavage of the C-Br bond can occur.

The presence of impurities, such as trace metals, can catalyze thermal decomposition.

Recommended Storage Conditions

Based on the chemical stability profile, the following storage conditions are recommended to ensure the long-term integrity of this compound.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place, ideally refrigerated (2-8°C).[3] | Minimizes the rate of potential thermal degradation and slows down hydrolytic processes. |

| Light | Store in an amber or opaque container, protected from light. | Prevents photodegradation through UV radiation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[3] | Prevents oxidation and minimizes contact with atmospheric moisture, thereby inhibiting hydrolysis. |

| Container | Use tightly sealed glass or chemically resistant plastic (e.g., fluorinated polyethylene) containers.[3][4] | Prevents volatilization and ingress of moisture and air. Avoid metal containers, as acids formed from decomposition can cause corrosion.[4] |

| Purity | Use high-purity material and avoid introducing contaminants. | Impurities can catalyze decomposition reactions. |

Incompatible Materials and Chemical Reactivity

To prevent hazardous reactions and degradation, this compound should be stored separately from the following classes of chemicals:

-

Strong Oxidizing Agents: (e.g., peroxides, nitrates) Can lead to vigorous, potentially explosive reactions.

-

Strong Bases: (e.g., sodium hydroxide, potassium tert-butoxide) Will promote elimination and substitution (hydrolysis) reactions.

-

Strong Acids: Can catalyze decomposition pathways.

-

Metals: Particularly alkali metals, can react violently with halogenated compounds.[5]

Logical Relationship of Incompatibilities

Analytical Methodology for Stability Assessment

A robust, stability-indicating analytical method is crucial for monitoring the purity of this compound and detecting any degradation products. A High-Performance Liquid Chromatography (HPLC) method is generally well-suited for this purpose.

Proposed Stability-Indicating HPLC Method

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile and/or methanol) will likely provide good separation of the parent compound from potential polar degradants (like the corresponding alcohol) and non-polar byproducts.

-

Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 260-270 nm) should be employed. A photodiode array (PDA) detector is highly recommended to assess peak purity and to help in the identification of degradation products by their UV spectra.

-

Validation: The method must be validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.[6] The specificity is proven by subjecting the compound to forced degradation and showing that the degradation products are well-resolved from the parent peak.

Conclusion

The chemical stability of this compound is a critical factor for its successful use in research and development. It is susceptible to degradation via hydrolysis, photolysis, and thermal decomposition. By understanding these degradation pathways and implementing the recommended storage conditions—cool, dark, and under an inert atmosphere in a tightly sealed, appropriate container—the purity and integrity of this valuable synthetic intermediate can be maintained. Rigorous analytical monitoring using a validated stability-indicating HPLC method is essential for quality control and to ensure the reliability of experimental outcomes. Adherence to these principles will safeguard the material's quality from procurement to its final use in the synthesis of innovative pharmaceutical compounds.

References

-

ResearchGate. (2025). Impact of fluorine substituents on the rates of nucleophilic aliphatic substitution and β-elimination. Available at: [Link]

-

Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. Available at: [Link]

-

Washington State University. (n.d.). Halogenated Solvents. Available at: [Link]

-

RSC Publishing. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. Available at: [Link]

-

ResearchGate. (n.d.). A Simple Method for the Displacement of Bromine by Fluorine at Tertiary, Benzylic or Non-Classical Secondary Sites. Available at: [Link]

-

R Discovery. (n.d.). Stability-indicating Methods Research Articles - Page 1. Available at: [Link]

-

Wikipedia. (n.d.). 2-Phenylethyl bromide. Available at: [Link]

-

University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Available at: [Link]

-

RSC Publishing. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. Available at: [Link]

-

ACS Publications. (1957). Correlation of Solvolysis Rates. VI. t-Butyl and α-Phenylethyl Bromides. Available at: [Link]

-

PubMed. (n.d.). The Basicity of p-Substituted Phenolates and the Elimination-Substitution Ratio in p-Nitrophenethyl Bromide: A HSAB Theoretical Study. Available at: [Link]

-

Grokipedia. (n.d.). 2-Phenylethyl bromide. Available at: [Link]

-

Beilstein Journal of Organic Chemistry. (2018). Stereochemical outcomes of C–F activation reactions of benzyl fluoride. Available at: [Link]

-

ResearchGate. (2015). Are alkyl bromides susceptible to hydrolysis?. Available at: [Link]

-

GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety. Available at: [Link]

-

Chemistry LibreTexts. (2015). 7.1: Solvolysis of Tertiary and Secondary Haloalkanes. Available at: [Link]

-

Pharos. (n.d.). 2-Phenylethyl bromide. Available at: [Link]

-

PubChem. (n.d.). Phenethyl bromide. Available at: [Link]

-

IRO Oil Drilling Chemical Company. (2020). Fluoride and Bromide in Organic Compounds. Available at: [Link]

-

PubMed. (n.d.). A Rapid, Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Formoterol Fumarate, Tiotropium Bromide, and Ciclesonide in a Pulmonary Drug Product. Available at: [Link]

-

ResearchGate. (n.d.). Kinetics of the partial defluorination and degradation of 4-fluorobenzoic acid and three chlorofluorobenzoic acid substrates after 3 h of UV illumination. Available at: [Link]

-

YMER. (n.d.). STABILITY INDICATING HPLC METHOD DEVELOPMENT FOR ESTIMATION OF TADALAFIL AND FINASTERIDE. Available at: [Link]

-

PubMed. (2024). Rapid degradation of brominated haloacetaldehydes at elevated temperature: Kinetics and newly discovered mechanisms. Available at: [Link]

-

International Atomic Energy Agency. (n.d.). Long term storage of spent nuclear fuel — Survey and recommendations. Available at: [Link]

-

Amazon S3. (n.d.). DEVELOPMENT AND VALIDATION OF STABILITY-INDICATING CHROMATOGRAPHIC ASSAY METHODS FOR DRUGS AND ITS COMBINED PHARMACEUTICAL FORMU. Available at: [Link]

-

PubMed. (2003). Diminished reactivity of ortho-substituted phenacyl bromides toward nucleophilic displacement. Available at: [Link]

-

PubChem. (n.d.). Phenethyl bromide. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). KINETICS OF FLUORINE-INHIBITED HYDROCARBON FLAMES. Available at: [Link]

-

Master Organic Chemistry. (n.d.). Bromination of alkenes with Br2 to give dibromides. Available at: [Link]

Sources

mechanism of electrophilic substitution on 2,4-difluorobenzene to yield precursors

An In-depth Technical Guide to the Mechanism of Electrophilic Substitution on 2,4-Difluorobenzene for the Synthesis of Pharmaceutical Precursors

Introduction: The Strategic Importance of Fluorinated Aromatics

In the landscape of modern drug development, the incorporation of fluorine atoms into aromatic scaffolds is a cornerstone of molecular design. Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated compounds highly sought after as active pharmaceutical ingredients (APIs). 2,4-Difluorobenzene, in particular, serves as a critical starting material for a variety of important precursors. For instance, it is a key building block in the synthesis of the triazole antifungal agent Voriconazole.[1]

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth examination of the mechanistic principles governing electrophilic aromatic substitution (SEAr) on the 2,4-difluorobenzene ring. As a Senior Application Scientist, the aim is not merely to list reactions but to elucidate the underlying causality—the interplay of electronic effects and reaction conditions—that dictates reactivity and regioselectivity, enabling the rational design of synthetic pathways to valuable pharmaceutical intermediates.

The Dichotomy of Fluorine: Deactivating Inductive Pull vs. Activating Resonance Push

To comprehend the reactivity of 2,4-difluorobenzene, one must first appreciate the dual electronic nature of a fluorine substituent on an aromatic ring. These two opposing forces are the key to understanding its behavior in SEAr reactions.

-

Inductive Effect (-I): Due to its extreme electronegativity, fluorine exerts a powerful inductive electron-withdrawing effect.[2][3] This effect pulls electron density away from the benzene ring through the sigma bond framework, reducing the ring's overall nucleophilicity. Consequently, the ring is "deactivated" and reacts more slowly with electrophiles compared to unsubstituted benzene.[3]

-

Mesomeric/Resonance Effect (+M): Despite its electronegativity, fluorine possesses lone pairs of electrons in its 2p orbitals that can overlap with the 2p orbitals of the ring carbons.[4] This allows fluorine to donate electron density into the π-system via resonance. This donation primarily enriches the ortho and para positions with electron density.[2][4]

For fluorine, the potent -I effect outweighs the +M effect, resulting in a net deactivation of the ring. However, the resonance donation is crucial for stabilizing the cationic intermediate (the sigma complex or arenium ion) formed during electrophilic attack. This stabilization is most effective when the attack occurs at the ortho or para positions, making fluorine an ortho, para-director, a classic exception among deactivating groups.[2][5][6]

Regioselectivity: Directing the Electrophile on the 2,4-Difluorobenzene Ring

In 2,4-difluorobenzene, the directing effects of both fluorine atoms combine to create a highly specific outcome. An incoming electrophile can theoretically attack any of the four available carbons (C1, C3, C5, C6). However, the stability of the resulting sigma complex dictates the major product.

The primary sites of attack are:

-

Position 5: This position is para to the C2-fluorine and ortho to the C4-fluorine.

-

Position 3: This position is ortho to both the C2- and C4-fluorines.

-

Position 6: This position is ortho to the C2-fluorine and meta to the C4-fluorine.

Attack at Position 5 is overwhelmingly favored. The resulting sigma complex is the most stable because the positive charge can be delocalized onto both fluorine atoms through resonance, providing superior stabilization. Attack at position 3 is less favored due to potential steric hindrance and less optimal resonance stabilization compared to C5. Attack at position 6 is the least favorable as the positive charge receives resonance stabilization from only one fluorine atom.

Figure 1: Regioselectivity of electrophilic attack on 2,4-difluorobenzene.

Core Reactions for Precursor Synthesis

The following sections detail key electrophilic substitution reactions on 2,4-difluorobenzene, providing mechanistic insights and validated protocols. The general mechanism involves two primary steps: attack by the aromatic ring on the electrophile to form the sigma complex, followed by deprotonation to restore aromaticity.[7][8][9]

Friedel-Crafts Acylation

Friedel-Crafts acylation is a robust method for forming C-C bonds, introducing an acyl group to the aromatic ring to produce aryl ketones.[3][7] These ketones are versatile intermediates; for example, 2,4-difluoroacetophenone is a precursor for pharmaceuticals.[1][10] The reaction requires a strong Lewis acid catalyst, like AlCl₃, to generate a highly electrophilic acylium ion from an acyl chloride or anhydride.[11][12]

Causality: The strong deactivation of the ring by two fluorine atoms necessitates a stoichiometric amount of a powerful Lewis acid. The catalyst complexes with the acylating agent to form the reactive acylium ion, which is a potent enough electrophile to be attacked by the electron-deficient difluorobenzene ring.

Figure 2: Workflow for Friedel-Crafts acylation.

Experimental Protocol: Synthesis of 2,4-Difluoroacetophenone [3][10]

-

Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap is charged with anhydrous aluminum chloride (AlCl₃, 1.2 equivalents).

-

Solvent/Substrate Addition: Anhydrous 1,3-difluorobenzene (used in excess as the solvent) is added to the flask, and the mixture is cooled to 0 °C in an ice bath.[10]

-

Acylating Agent Addition: Acetyl chloride (1.0 equivalent) is added dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 5 °C. Vigorous evolution of HCl gas will be observed.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: The reaction mixture is carefully poured onto crushed ice containing concentrated hydrochloric acid to hydrolyze the aluminum chloride complex.

-

Extraction & Purification: The aqueous layer is extracted with dichloromethane (3x). The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by vacuum distillation.

Nitration

Nitration introduces a nitro (-NO₂) group, a critical functional group that can be readily reduced to an amine, a common pharmacophore. The electrophile is the highly reactive nitronium ion (NO₂⁺), typically generated in situ from a mixture of concentrated nitric acid and sulfuric acid.[13]

Causality: Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the nitronium ion. Due to the deactivated nature of the 2,4-difluorobenzene ring, forcing conditions (e.g., elevated temperatures or stronger nitrating agents) may be required compared to the nitration of benzene.

Figure 3: Mechanism of nitration on 2,4-difluorobenzene.

Experimental Protocol: Synthesis of 2,4-Difluoro-1-nitrobenzene

-

Setup: To a stirred mixture of concentrated sulfuric acid (2.0 equivalents) in a round-bottom flask cooled in an ice-salt bath (0 to -5 °C), add 2,4-difluorobenzene (1.0 equivalent).

-

Nitrating Agent Addition: A cooled mixture of concentrated sulfuric acid (1.0 equivalent) and concentrated nitric acid (1.1 equivalents) is added dropwise, ensuring the reaction temperature does not exceed 10 °C.

-

Reaction Progression: After the addition is complete, the mixture is stirred at 0-5 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional 2-3 hours.

-

Workup: The reaction mixture is carefully poured onto a large volume of crushed ice. The product will often separate as an oil or solid.

-

Extraction & Purification: The mixture is extracted with ethyl acetate or dichloromethane (3x). The combined organic layers are washed with water, 5% sodium bicarbonate solution, and brine. The solution is dried over magnesium sulfate, filtered, and the solvent is removed via rotary evaporation to yield the crude product, which can be purified by distillation or recrystallization.

Halogenation

Direct halogenation introduces a chlorine, bromine, or iodine atom onto the ring. For chlorination and bromination, a Lewis acid catalyst (e.g., FeCl₃, FeBr₃) is required to polarize the dihalogen molecule, creating a potent electrophile.[14][15] Iodination is typically endothermic and requires an oxidizing agent (like nitric acid or copper salts) to generate an electrophilic iodine species (I⁺).[9][15][16] Direct fluorination is extremely violent and is not performed; instead, specialized electrophilic fluorinating agents are used.[16][17]

Causality: The Lewis acid coordinates with one of the halogen atoms, weakening the halogen-halogen bond and inducing a strong dipole, making the terminal halogen atom highly electrophilic and susceptible to attack by the deactivated aromatic ring.[14]

Experimental Protocol: Synthesis of 1-Bromo-2,4-difluorobenzene

-

Setup: A flask is charged with 2,4-difluorobenzene (1.0 equivalent) and a catalytic amount of iron filings or anhydrous FeBr₃ (0.05 equivalents). The apparatus is protected from moisture.

-

Halogen Addition: Liquid bromine (1.05 equivalents) is added dropwise at room temperature with efficient stirring. The reaction is exothermic, and HBr gas will evolve.

-

Reaction Progression: The mixture is stirred at room temperature for several hours until the red-brown color of bromine dissipates. The reaction may be gently heated (40-50 °C) to ensure completion.

-

Workup: The reaction mixture is cooled and diluted with a suitable solvent like dichloromethane. It is then washed with water, followed by a dilute solution of sodium thiosulfate to remove any unreacted bromine, and finally with brine.

-

Purification: The organic layer is dried over anhydrous calcium chloride, filtered, and the solvent is removed. The resulting crude product is purified by vacuum distillation.

Sulfonation

Sulfonation introduces a sulfonic acid (-SO₃H) group. The electrophile is sulfur trioxide (SO₃), which is present in fuming sulfuric acid (H₂SO₄·SO₃).[7][18] This reaction is notable for being reversible.[9][18] Sulfonyl chlorides, derived from sulfonic acids, are important precursors.

Causality: SO₃ is a powerful electrophile due to the electron-withdrawing nature of its three oxygen atoms. The high concentration of SO₃ in fuming sulfuric acid is necessary to drive the reaction forward on the deactivated 2,4-difluorobenzene ring.

Experimental Protocol: Synthesis of 2,4-Difluorobenzenesulfonic Acid [19][20]

-

Setup: 2,4-difluorobenzene (1.0 equivalent) is added to a flask equipped with a stirrer.

-

Sulfonating Agent Addition: Fuming sulfuric acid (20-30% SO₃, 2-3 equivalents) is added cautiously and dropwise at 0 °C.

-

Reaction Progression: After addition, the mixture is slowly warmed to room temperature and then heated to 60-80 °C for several hours until the reaction is complete (as monitored by the consumption of the starting material).

-

Workup: The reaction mixture is cooled and carefully poured onto ice. The sulfonic acid product is often water-soluble. It can be isolated by salting out with NaCl or by forming a less soluble salt (e.g., with BaCO₃ to precipitate BaSO₄ from excess sulfuric acid, leaving the soluble barium sulfonate).[19] The free acid is typically used directly in subsequent steps, such as conversion to the sulfonyl chloride.

Summary of Reactions and Conditions

| Reaction | Electrophile | Reagents & Catalyst | Key Conditions | Major Product |

| Friedel-Crafts Acylation | Acylium Ion (RCO⁺) | Acyl Chloride/Anhydride, AlCl₃ (Lewis Acid) | 0 °C to RT, Anhydrous | 1-(2,4-Difluorophenyl)ethan-1-one |

| Nitration | Nitronium Ion (NO₂⁺) | Conc. HNO₃, Conc. H₂SO₄ | 0-10 °C | 1-Nitro-2,4-difluorobenzene |

| Bromination | Br⁺ (polarized Br₂) | Br₂, FeBr₃ (Lewis Acid) | RT to 50 °C, Anhydrous | 1-Bromo-2,4-difluorobenzene |

| Sulfonation | Sulfur Trioxide (SO₃) | Fuming H₂SO₄ (H₂SO₄·SO₃) | 40-80 °C | 2,4-Difluorobenzenesulfonic acid |

Conclusion

The electrophilic substitution on 2,4-difluorobenzene is a process dictated by a delicate balance of competing electronic effects. The strong inductive withdrawal of the two fluorine atoms deactivates the ring, necessitating potent electrophiles and often stringent reaction conditions. Simultaneously, their ability to donate electron density via resonance provides powerful regiocontrol, directing incoming electrophiles almost exclusively to the C5 position. A thorough understanding of these mechanistic principles is not merely academic; it is a prerequisite for the efficient and predictable synthesis of high-value pharmaceutical precursors. By carefully selecting reagents and controlling reaction conditions, chemists can leverage these fundamental rules to construct complex molecular architectures essential for the advancement of medicinal chemistry.

References

-

Electrophilic aromatic directing groups - Wikipedia . Wikipedia. [Link]

-

Electrophilic Aromatic Substitution AR5. Directing Effects . College of Saint Benedict and Saint John's University. [Link]

-

Electrophilic aromatic substitution - Wikipedia . Wikipedia. [Link]

-

Electrophilic Aromatic Substitution: The Six Key Reactions . Master Organic Chemistry. [Link]

-

Electrophilic Aromatic Substitution – The Mechanism . Master Organic Chemistry. [Link]

-

Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene . JoVE. [Link]

-

Directing Effects in Electrophilic Aromatic Substitution Reactions . Organic Chemistry Tutor. [Link]

-

Electrophilic Aromatic Substitution – The Mechanism . Chemistry Steps. [Link]

-

Electrophilic aromatic substitution mechanism (video) . Khan Academy. [Link]

- The synthetic method of 2,4 difluoro benzene methanamines.

-

Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole . National Center for Biotechnology Information. [Link]

-

Electrophilic Aromatic Substitution . From the course packet of a university. [Link]

- CN105017026A - Synthetic method of 2,4-difluorobenzene methylamine.

-

Thermodynamic vs kinetic reaction control with radical substitution . Chemistry Stack Exchange. [Link]

-

Which resonance structure BEST explains the REGIOSELECTIVITY for... . Transtutors. [Link]

-

Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens . National Center for Biotechnology Information. [Link]

-

Experiment 11: Electrophilic Aromatic Substitution – Nitration . University of Wisconsin-Madison Chemistry. [Link]

-

A simple and cost-efficient route to prepare sulfonated dihalo-monomers for synthesizing sulfonated aromatic PEMs . Royal Society of Chemistry. [Link]

-

Synthesis experiment of 2,4-difluorobenzaldehyde . ResearchGate. [Link]

-

Kinetic vs. Thermodynamic Control of Reactions . Chemistry LibreTexts. [Link]

- Process for the preparation of 2,4-difluoroacetophenone.

-

Kinetic vs. Thermodynamic Control of Reactions . Chemistry LibreTexts. [Link]

-

Thermodynamic and Kinetic Products . Master Organic Chemistry. [Link]

-

Friedel-Crafts acylation of benzene . Chemguide. [Link]

-

33: Kinetic control vs. thermodynamic control . YouTube video by Chem Help ASAP. [Link]

- Catalytic nitration.

-

2,4-Difluoro-benzenesulfonic acid . PubChem. [Link]

-

2,4-Difluorobenzenesulfonyl Chloride . PubChem. [Link]

-

Halogenation of benzene - fluorination and iodination . YouTube video by The Organic Chemistry Tutor. [Link]

-

Friedel-Crafts Acylation . Organic Chemistry Portal. [Link]

-

The Electrophilic Aromatic Substitution of Fluorobenzene . ResearchGate. [Link]

-

Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene . Master Organic Chemistry. [Link]

- Process for preparing 2,4-difluorocyanobenzene.

-

Electrophilic halogenation - Wikipedia . Wikipedia. [Link]

-

Halogenation, Sulfonation, and Nitration of Aromatic Compounds . Chemistry LibreTexts. [Link]

-

Other Aromatic Substitutions . Chemistry LibreTexts. [Link]

-

Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach . National Center for Biotechnology Information. [Link]

-

18.1 Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry . YouTube video by Professor Dave Explains. [Link]

-

Substituent Effects in Electrophilic Substitutions . Chemistry LibreTexts. [Link]

-

Regioselectivity in Electrophilic Aromatic Substitution . Chemistry LibreTexts. [Link]

-

(PDF) Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach . ResearchGate. [Link]

Sources

- 1. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Aromatic Electrophilic Substitution [employees.csbsju.edu]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Electrophilic Aromatic Substitution – The Mechanism - Chemistry Steps [chemistrysteps.com]

- 10. EP0694519B1 - Process for the preparation of 2,4-difluoroacetophenone - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Electrophilic halogenation - Wikipedia [en.wikipedia.org]

- 16. Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene [jove.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. A simple and cost-efficient route to prepare sulfonated dihalo-monomers for synthesizing sulfonated aromatic PEMs - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06283C [pubs.rsc.org]

- 20. 2,4-Difluoro-benzenesulfonic acid | C6H4F2O3S | CID 15514816 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Quantum Chemical Analysis of 2,4-Difluorophenethyl Bromide: From First Principles to Pharmaceutical Insight

Abstract

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing properties like metabolic stability and binding affinity.[1][2] 2,4-Difluorophenethyl bromide is a key building block in this domain, serving as a precursor for various pharmaceutical agents.[3] Understanding its intrinsic electronic structure and conformational landscape is paramount for predicting its reactivity and designing more effective drug candidates. This technical guide provides a comprehensive, in-depth protocol for the quantum chemical analysis of this compound. We will move beyond a simple recitation of steps to explain the underlying scientific rationale for methodological choices, grounding our approach in the principles of computational chemistry to offer actionable insights for researchers in drug development.

Foundational Principles: Choosing the Right Computational Lens

The primary goal of quantum chemical calculations is to solve the molecular Schrödinger equation, which describes the behavior of electrons within a molecule.[4] However, for a multi-electron system like this compound, exact solutions are computationally intractable. We must, therefore, turn to robust approximation methods.

Hartree-Fock vs. Density Functional Theory: A Pragmatic Decision

Two of the most common ab initio approaches are the Hartree-Fock (HF) method and Density Functional Theory (DFT).[5]

-

Hartree-Fock (HF): This method approximates the many-electron wavefunction as a single Slater determinant.[6][7] While foundational, HF systematically neglects electron correlation—the way electrons dynamically avoid each other—which is a significant limitation for quantitative accuracy.[8] It serves as a good starting point but is often insufficient for predictive work.

-

Density Functional Theory (DFT): DFT offers a more efficient alternative by reformulating the problem to focus on the electron density, ρ(r), rather than the complex many-electron wavefunction.[9] It includes effects of electron correlation through an exchange-correlation functional.[8] For a balance of computational cost and accuracy, DFT is the predominant method used in computational chemistry today and is our chosen approach for this guide.[9]

The accuracy of a DFT calculation is fundamentally dependent on the chosen exchange-correlation functional. For molecules containing halogens and aromatic systems, which can engage in complex non-covalent interactions like halogen bonding, standard functionals may be insufficient.[10] Functionals such as ωB97X-D or M06-2X are often recommended as they are specifically parameterized to better account for dispersion forces, which are critical in these systems.[10][11]

The Importance of the Basis Set: Describing Atomic Orbitals

A basis set is a collection of mathematical functions used to build the molecular orbitals.[12] The size and type of basis set directly impact the accuracy and cost of the calculation. For a molecule containing a heavy atom like bromine, special consideration is required.

-

Pople-style basis sets (e.g., 6-311++G(d,p)): These are widely used and provide a good balance for many organic molecules. The ++ indicates the addition of diffuse functions on all atoms, important for describing anions and weak interactions, while (d,p) adds polarization functions, allowing orbitals to change shape, which is crucial for describing chemical bonds accurately.[13]

-

Dunning's correlation-consistent basis sets (e.g., aug-cc-pVTZ): These are generally more accurate but also more computationally expensive. The "aug" prefix signifies the addition of diffuse functions, and they are designed to systematically converge towards the complete basis set limit.[14][15] For bromine, effective core potentials (ECPs) like LANL2DZ can be used to replace the core electrons, simplifying the calculation, though all-electron basis sets are preferred for higher accuracy.[16]

For this guide, we will select the B3LYP functional with the 6-311++G(d,p) basis set as it provides a robust and widely validated starting point for molecules of this type.[17][18] For higher accuracy studies, transitioning to a dispersion-corrected functional and a larger basis set is recommended.

Experimental Protocol: A Step-by-Step Computational Workflow

This protocol outlines the necessary steps to perform a comprehensive quantum chemical analysis of this compound using a standard software package like Gaussian, Q-Chem, or GAMESS.[19][20][21]

Step 1: Building the Initial 3D Structure

Construct the 3D coordinates of this compound using a molecular builder. Pay close attention to the initial dihedral angle of the ethyl bromide side chain, as this will be the starting point for the conformational analysis.

Step 2: Geometry Optimization

The initial structure is not at its lowest energy state. A geometry optimization is required to find the equilibrium structure on the potential energy surface.

-

Objective: To find the molecular geometry that corresponds to a minimum energy.

-

Procedure:

-

Load the initial 3D structure into the quantum chemistry software.

-

Specify the level of theory: B3LYP/6-311++G(d,p).

-

Set the calculation type to Opt (Optimization).

-

Run the calculation. The software will iteratively adjust bond lengths, angles, and dihedrals to minimize the total energy.

-

Step 3: Vibrational Frequency Analysis

A frequency calculation is essential to confirm that the optimized geometry is a true energy minimum and to obtain thermodynamic data.

-

Objective: To ensure the absence of imaginary frequencies, which would indicate a saddle point (transition state) rather than a stable structure.

-

Procedure:

-

Use the optimized geometry from Step 2.

-

Specify the same level of theory: B3LYP/6-311++G(d,p).

-

Set the calculation type to Freq (Frequency).

-

Run the calculation. The output will list all vibrational frequencies. A true minimum will have zero imaginary frequencies.

-

Step 4: Conformational Analysis

The ethyl side chain of this compound can rotate around the C-C bond, leading to different conformers. A relaxed potential energy surface (PES) scan is an effective way to explore this.

-

Objective: To identify the lowest-energy conformer(s) and the energy barriers between them.[22][23]

-

Procedure:

-

Use the optimized geometry.

-

Define the dihedral angle of interest (e.g., C(aromatic)-C-C-Br).

-

Set up a relaxed scan calculation (Opt=ModRedundant) that systematically rotates this dihedral angle (e.g., in 15-degree steps) while re-optimizing the rest of the molecule at each step.

-

Plot the resulting energy versus the dihedral angle to identify minima and transition states.

-

Step 5: Calculation of Molecular Properties

Once the lowest-energy conformer is identified and verified, a final single-point energy calculation can be performed to derive key electronic properties.

-

Objective: To compute descriptors that inform the molecule's reactivity and intermolecular interaction potential.[24][25]

-

Procedure:

-

Use the final optimized, lowest-energy geometry.

-

Specify the same level of theory.

-

Request additional properties in the input file, such as Pop=NBO (Natural Bond Orbital analysis) and Output=WFX (to generate a wavefunction file for subsequent analysis).

-

Analyze the output for properties like HOMO/LUMO energies, dipole moment, and atomic charges. Generate surfaces like the Molecular Electrostatic Potential (MEP).

-

Workflow for Quantum Chemical Analysis

Caption: A step-by-step workflow for the quantum chemical analysis.

Analysis and Interpretation: Translating Data into Chemical Insight

The raw output of these calculations provides a wealth of quantitative data. The true expertise lies in interpreting this data to predict chemical behavior.

Geometric and Thermodynamic Parameters

The optimized geometry provides precise bond lengths and angles, which can be compared to experimental crystallographic data if available. The frequency calculation yields thermodynamic properties like zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy, which are crucial for predicting reaction thermodynamics.

Table 1: Representative Calculated Data for this compound (Lowest Energy Conformer)

| Parameter | Calculated Value (B3LYP/6-311++G(d,p)) | Significance |

|---|---|---|

| Electronic Energy | (Example value) -2750.1234 a.u. | The total electronic energy of the molecule at 0 K. |

| Dipole Moment | (Example value) 2.15 Debye | Indicates overall molecular polarity, affecting solubility and intermolecular forces. |

| Rotational Constants | A, B, C (GHz) | Used to predict the molecule's microwave spectrum. |

| Lowest Frequency | (Example value) 25.4 cm⁻¹ | Confirms the structure is a true minimum (must be a positive real number). |

| HOMO Energy | (Example value) -6.8 eV | Energy of the highest occupied molecular orbital; relates to ionization potential and electron-donating ability. |

| LUMO Energy | (Example value) -0.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | (Example value) 6.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity.[13][24] |

(Note: The values in this table are illustrative examples and would be generated by the actual calculation.)

Frontier Molecular Orbitals (FMO) and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity.

-

HOMO: Represents the region from which an electron is most likely to be donated. In electrophilic reactions, this is the site of attack.

-

LUMO: Represents the region where an electron is most likely to be accepted. In nucleophilic reactions, this is the site of attack.

For this compound, the HOMO is typically located on the bromine atom and the π-system of the aromatic ring, indicating these are the most nucleophilic sites. The LUMO is often associated with the σ* anti-bonding orbital of the C-Br bond, consistent with this bond being the site of nucleophilic attack in Sₙ2 reactions.[4]

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential on the electron density surface. It provides a powerful visual guide to intermolecular interactions.

-

Negative Regions (Red/Yellow): Indicate electron-rich areas, prone to electrophilic attack. These are typically found around electronegative atoms like fluorine and the π-face of the benzene ring.

-

Positive Regions (Blue): Indicate electron-poor areas, prone to nucleophilic attack. These are found around hydrogen atoms.

-

σ-hole: A region of positive electrostatic potential can exist on the halogen atom (bromine) along the axis of the C-Br bond, which is crucial for forming halogen bonds.

The MEP map is invaluable for drug development, as it helps predict how the molecule might interact with the active site of a target protein.

From Calculation to Application

Caption: Logical flow from computed properties to practical applications.

Conclusion: A Foundation for Rational Design

This guide has detailed a rigorous, scientifically-grounded workflow for the quantum chemical analysis of this compound. By moving beyond default settings and making informed choices about methodologies like DFT functionals and basis sets, researchers can generate highly accurate data. The true value of these calculations is realized in the interpretation, where electronic properties, orbital distributions, and potential maps are translated into a deeper understanding of molecular reactivity, stability, and intermolecular interaction potential. This knowledge forms a critical foundation for the rational design of new pharmaceutical agents, enabling scientists to predict molecular behavior and prioritize synthetic targets, ultimately accelerating the drug development pipeline.

References

-

Schmidt, M. W., Baldridge, K. K., Boatz, J. A., Elbert, S. T., Gordon, M. S., Jensen, J. H., ... & Montgomery Jr, J. A. (1993). General atomic and molecular electronic structure system. Journal of computational chemistry, 14(11), 1347-1363. [Link]

-

BragitOff.com. (2022). What is the difference between DFT and Hartree-Fock method?. [Link]

-

Q-Chem. (2026). Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry. [Link]

-

Maplesoft. Maple Quantum Chemistry Toolbox from RDMChem. [Link]

-

Wikipedia. List of quantum chemistry and solid-state physics software. [Link]

-

HULINKS Inc. Chemical calculation software / General-purpose quantum chemistry calculation program 'Gaussian'. [Link]

-

Computational Chemistry from Laptop to HPC. Hartree–Fock. [Link]

-

Jamorski, C., & Ziółkowski, M. (2002). Density Functional Theory versus the Hartree Fock Method: Comparative Assessment. Acta Physica Polonica A, 101(4), 555-566. [Link]

-

Wikipedia. Hartree–Fock method. [Link]

-

Forni, A., Pieraccini, S., Rendine, S., & Sironi, M. (2014). Halogen bonds with benzene: an assessment of DFT functionals. Journal of computational chemistry, 35(5), 386–394. [Link]

-

Q-Chem. (2021). Chapter 5 Density Functional Theory. Q-Chem 5.3 User's Manual. [Link]

-

Forni, A., Pieraccini, S., Rendine, S., & Sironi, M. (2014). Halogen Bonds with Benzene: An Assessment of DFT Functionals. ResearchGate. [Link]

-

ResearchGate. (2017). How to select the best basis sets to use in quantum chemical computations?. [Link]

-

YouTube. (2024). Gaussian Basis Set for Iodine and Bromine Containing Molecules. [Link]

-

University of Turin. Bromine Basis-Sets. [Link]

-

Al-Buriahi, M. S., & Al-Omair, M. A. (2022). Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies. Molecules, 27(12), 3939. [Link]

-

ChemRxiv. (2022). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. [Link]

-

Filimonov, V. D., Krasnokutskaya, E. A., Poleshchuk, O. K., & Frenking, G. (2011). DFT investigation of the thermodynamics and mechanism of electrophilic chlorination and iodination of arenes. Journal of Molecular Modeling, 17(11), 2759-2771. [Link]

-

Journal of Emerging Technologies and Innovative Research (JETIR). (2018). Basis Set and their correlations with quantum chemical computations. [Link]

-

Lund, L. A., Remucal, C. K., & Arnold, W. A. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 58(1), 169-179. [Link]

-

ResearchGate. (2024). Effect of Fluorinated Substitution on the Properties of Phenylethylamine Derivatives: A Density Functional Theory Study. [Link]

-

Tveen, R., Juhl, K., Christensen, J. B., & Nielsen, J. (2014). Conformational analysis of 1,3-difluorinated alkanes. The Journal of organic chemistry, 79(11), 5018–5026. [Link]

-

SpectraBase. 2,4-Difluorobenzyl bromide - Optional[1H NMR] - Spectrum. [Link]

-

Shmool, A., & Amir, D. (2022). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. RSC medicinal chemistry, 13(10), 1166–1171. [Link]

-

IOSR Journal. (2015). Study Of Sn2 Reaction Between Methylbromide And Fluoride Ion Using Quantum Mechanical Calculations. [Link]

-

Ben-Gurion University Research Portal. (2022). Experimental/Computational Study on the Impact of Fluorine on the Structure and Noncovalent Interactions in the Monohydrated Cluster of ortho-Fluorinated 2-Phenylethylamine. [Link]

-

ResearchGate. (2016). The spectroscopic analysis of 2,4'-dibromoacetophenone molecule by using quantum chemical calculations. [Link]

-

Jeyavijayan, S., Vijitha, B., & Vigneshwari, I. (2018). Quantum Chemical Calculations on the Geometrical, Spectroscopic (FTIR, FT-Raman) analysis of 1,4-dibromo-2,5-difluorobenzene. International Journal of Pharmaceutical Sciences Review and Research, 48(1), 103-110. [Link]

-

MDPI. (2022). First Example of Fluorinated Phenanthroline Diamides: Synthesis, Structural Study, and Complexation with Lanthanoids. [Link]

-

Zhang, H., Wang, Y., Jiang, Y., & Sun, C. (2013). Quantum chemical and direct dynamic study on homogeneous gas-phase formation of PBDD/Fs from 2,4,5-tribromophenol and 3,4-dibromophenol. Chemosphere, 93(3), 512–520. [Link]

-

Chen, K., Wang, M., & Yu, J. Q. (2022). C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. Nature communications, 13(1), 6032. [Link]

-

PubChem. 2,4-Difluorophenylmagnesium bromide. [Link]

-

ResearchGate. (2007). Theoretical study on conformations and energies of 2,4-difluoropentane. [Link]

-

PubChem. 2-Bromo-2',4'-difluoroacetophenone. [Link]

-

Organic Syntheses. phenacyl bromide. [Link]

-